molecular formula C9H13BrO2 B2732489 3-(3-Bromopropoxy)cyclohex-2-en-1-one CAS No. 2248280-43-3

3-(3-Bromopropoxy)cyclohex-2-en-1-one

Cat. No.: B2732489
CAS No.: 2248280-43-3
M. Wt: 233.105
InChI Key: SKLUOYOPZYCZNR-UHFFFAOYSA-N
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Description

3-(3-Bromopropoxy)cyclohex-2-en-1-one is an organic compound with the molecular formula C9H13BrO2 It is a brominated derivative of cyclohexenone, characterized by the presence of a bromopropoxy group attached to the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromopropoxy)cyclohex-2-en-1-one typically involves the reaction of cyclohex-2-en-1-one with 3-bromopropanol in the presence of a suitable base, such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

Cyclohex-2-en-1-one+3-BromopropanolK2CO3This compound\text{Cyclohex-2-en-1-one} + \text{3-Bromopropanol} \xrightarrow{\text{K}_2\text{CO}_3} \text{this compound} Cyclohex-2-en-1-one+3-BromopropanolK2​CO3​​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromopropoxy)cyclohex-2-en-1-one can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromopropoxy group can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexane ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: Products include cyclohexane derivatives.

Scientific Research Applications

3-(3-Bromopropoxy)cyclohex-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Bromopropoxy)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The bromopropoxy group can participate in nucleophilic substitution reactions, leading to the formation of new chemical entities. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Bromocyclohexene: A brominated cyclohexene derivative with similar reactivity.

    3-(3-Chloropropoxy)cyclohex-2-en-1-one: A chlorinated analog with comparable chemical properties.

    3-(3-Iodopropoxy)cyclohex-2-en-1-one: An iodinated analog with enhanced reactivity due to the presence of iodine.

Uniqueness

3-(3-Bromopropoxy)cyclohex-2-en-1-one is unique due to the presence of the bromopropoxy group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo a variety of chemical reactions makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

3-(3-bromopropoxy)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrO2/c10-5-2-6-12-9-4-1-3-8(11)7-9/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLUOYOPZYCZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)OCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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